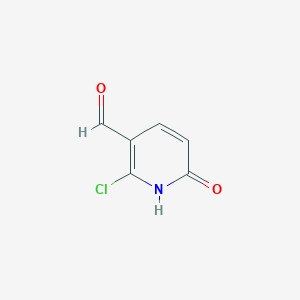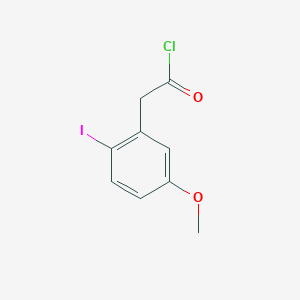![molecular formula C5H3IN4 B15223082 3-Iodo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15223082.png)
3-Iodo-[1,2,4]triazolo[4,3-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of iodine in the structure enhances its reactivity and potential for further functionalization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-iodopyridazine with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: Further cyclization reactions can be performed to create more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions typically yield various substituted triazolopyridazines, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
3-Iodo-[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 3-Iodo-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit kinases such as c-Met and VEGFR-2, which are involved in cancer cell signaling pathways . The compound binds to the active sites of these kinases, preventing their activity and thereby inhibiting cancer cell growth and proliferation.
Comparación Con Compuestos Similares
- 3-Iodo-[1,2,4]triazolo[4,3-a]pyrazine
- 3-Iodo-[1,2,4]triazolo[4,3-c]pyridazine
- 3-Iodo-[1,2,4]triazolo[4,3-d]pyridazine
Comparison: While these compounds share a similar core structure, the position of the iodine atom and the nature of the fused rings can significantly influence their chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C5H3IN4 |
|---|---|
Peso molecular |
246.01 g/mol |
Nombre IUPAC |
3-iodo-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C5H3IN4/c6-5-9-8-4-2-1-3-7-10(4)5/h1-3H |
Clave InChI |
DWBDIXZSVJESJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NN=C(N2N=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(2-Fluorophenyl)-6-((4-hydroxy-1-((R)-3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B15223022.png)
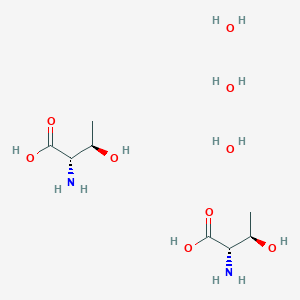



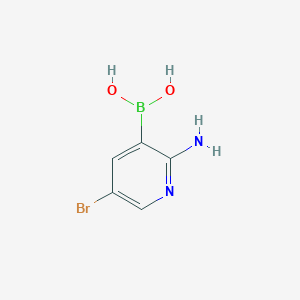
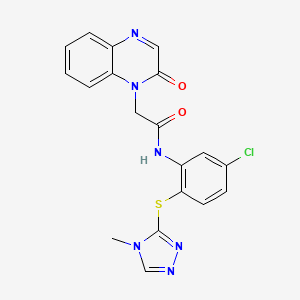
![N-Hydroxybenzo[b]thiophene-5-carboximidamide](/img/structure/B15223052.png)
